molecular formula C8H11N3O2 B1219339 Caricotamide CAS No. 64881-21-6

Caricotamide

Cat. No. B1219339
CAS RN: 64881-21-6
M. Wt: 181.19 g/mol
InChI Key: WEJRSYKFMCUCRQ-UHFFFAOYSA-N
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Description

Caricotamide is a synthetic co-substrate known for activating the human endogenous enzyme NRH:quinone oxidoreductase 2 (NQO2), which has potential chemoadjuvant activity. It is specifically administered with the prodrug tretazicar, leading to the conversion of tretazicar into a bifunctional alkylating agent, dinitrobenzamide, capable of forming a high degree of DNA interstrand cross-links. This process inhibits DNA replication and induces apoptosis. Notably, NQO2 is over-expressed in cancers such as hepatocellular carcinoma (HCC), colorectal, and ovarian cancers (Caricotamide, 2020).

Synthesis Analysis

The synthesis of compounds related to carboxamides, such as Caricotamide, often involves complex reactions including C-C and C-N bond formation processes. A notable example in carbapenem biosynthesis is the enzyme CarB, a unique member of the crotonase superfamily, which catalyzes the formation of carboxymethylproline from malonyl-CoA and l-glutamate semialdehyde, illustrating the complexity of these synthesis pathways (Sleeman et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to carboxamides, such as acetamide, has been extensively studied. For example, the molecular structures of acetamide and N-methylacetamide were determined using electron diffraction by gases, highlighting the importance of understanding these structures for synthesizing and studying related compounds (Kimura & Aoki, 1953).

Chemical Reactions and Properties

The chemical reactions and properties of carboxamides and related compounds involve a range of interactions, including hydrogen bonding dynamics, as observed in the study of histamine monocation in aqueous solution. This study provides insight into the interactions essential for the functioning of molecules like caricotamide in biological contexts (Stare et al., 2011).

Physical Properties Analysis

The physical properties of carboxamides are crucial for their functionality and application. Studies on the synthesis and crystal structure of related compounds, such as (5-amino-4-carboxamidoimidazol-1-yl)acetamide, demonstrate the impact of intramolecular hydrogen bonding on the molecular conformation and the formation of extended planar structural patterns, which are vital for understanding the physical properties of carboxamides (Banerjee et al., 1991).

Chemical Properties Analysis

The chemical properties of carboxamides, including caricotamide, are influenced by their molecular structure and bonding. Detailed studies, such as those on the molecular structure of acetamide, provide insights into the bond distances and angles that define these properties, contributing to our understanding of the chemical behavior of carboxamides and their interactions (Kitano & Kuchitsu, 1973).

Scientific Research Applications

Activation of Endogenous Enzymes and Cancer Therapy

Caricotamide is recognized for its ability to activate the human endogenous enzyme NRH:quinone oxidoreductase 2 (NQO2), which has potential chemoadjuvant activity. This activation plays a crucial role in cancer therapy. When administered with the prodrug tretazicar, NQO2 converts tretazicar into a bifunctional alkylating agent, dinitrobenzamide. This agent is capable of forming extensive DNA interstrand cross-links, ultimately leading to the inhibition of DNA replication and the induction of apoptosis in cancer cells. Notably, NQO2 has been found to be overexpressed in various cancers, including hepatocellular carcinoma (HCC), colorectal, and ovarian cancers (Definitions, 2020).

Combination Therapy for Antineoplastic Activity

Caricotamide is also part of a combination therapy with the prodrug tretazicar. This combination showcases its antineoplastic activity, where caricotamide aids in converting tretazicar to a cytotoxic DNA cross-linking agent through NAD(P)H quinine oxidoreductase 2 (NQO2). This conversion is crucial in inhibiting DNA replication and inducing apoptosis in cancer cells, with NQO2 being particularly elevated in certain cancers like HCC (Definitions, 2020).

Enzymatic Hydrolysis Involvement

Caricotamide's role extends to the enzymatic hydrolysis process. In a study focused on the antiandrogen drug flutamide, carboxylesterase (CES) 2 was found to hydrolyze flutamide at low concentrations, with caricotamide likely playing a role in this process. This hydrolysis is significant in human liver and jejunum microsomes, suggesting that CES2, alongside other enzymes, is involved in flutamide hydrolysis in human tissues. This finding highlights the broader enzymatic activities that caricotamide might influence or be associated with (Kobayashi et al., 2012).

Ligand Binding and Orientation in NQO2

Another significant application of caricotamide is in the study of ligand binding and orientation within proteins. In research involving the enzyme NQO2, a method called SALMON (solvent accessibility, ligand binding, and mapping of ligand orientation by NMR spectroscopy) was used to determine the orientation of a ligand bound to a protein. Caricotamide, in combination with the prodrug tretazicar, was essential in this research for determining the orientation of the ligand within NQO2, thus providing insights into the molecular interactions within this enzyme (Ludwig et al., 2008).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-4H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-7(12)5-11-3-1-2-6(4-11)8(10)13/h1,3-4H,2,5H2,(H2,9,12)(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJRSYKFMCUCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CN(C=C1C(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215170
Record name Caricotamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caricotamide

CAS RN

64881-21-6
Record name 3-(Aminocarbonyl)-1(4H)-pyridineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64881-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caricotamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064881216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caricotamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80215170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1(4H)-Pyridineacetamide, 3-(aminocarbonyl)
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARICOTAMIDE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
D Sarker, D Anderson, VJ Spanswick… - Journal of Clinical …, 2008 - ascopubs.org
2505 Background: CB1954 (CB) is a dinitrobenzamide prodrug that is converted in the presence of the enzyme NQO2 and co-substrate EP-0152R (EP) into a potent cytotoxic …
Number of citations: 2 ascopubs.org
C Ludwig, PJA Michiels, X Wu… - Journal of medicinal …, 2008 - ACS Publications
… tretazicar (also known as CB1954, 5-(aziridin-1-yl)-2,4-dinitrobenzamide), which exhibits a profound antitumor effect in human cancers when administered together with caricotamide. X-…
Number of citations: 78 pubs.acs.org
D Jamieson, K Wilson, S Pridgeon, JP Margetts… - Clinical cancer …, 2007 - AACR
… of tretazicar and an NRH analogue (caricotamide) is undergoing phase I trials in the United … the very efficient catalytic conversion of tretazicar by NQO2 in the presence of caricotamide. …
Number of citations: 52 aacrjournals.org
R Röllig, CE Paul, K Duquesne, S Kara… - …, 2022 - Wiley Online Library
… The reaction was initiated by reduction of FMN by 1-(2-carbamoyl methyl)-1,4dihydronicotinamide (AmNAH, caricotamide), a stable and watersoluble synthetic nicotinamide analogue. …
R Röllig, CE Paul, M Claeys-Bruno… - Organic & …, 2021 - pubs.rsc.org
Two-component flavoprotein monooxygenases consist of a reductase and an oxygenase enzyme. The proof of functionality of the latter without its counterpart as well as the mechanism …
Number of citations: 11 pubs.rsc.org
MR Middleton, R Knox, E Cattell… - Science translational …, 2010 - science.org
… express endogenous NQO2 (2), and treatment of tumor xenografts of these cell lines with CB1954 and the stable synthetic derivative of nicotinamide riboside, EP0152R (caricotamide), …
Number of citations: 20 www.science.org
A Chandor, S Dijols, B Ramassamy… - Chemical research in …, 2008 - ACS Publications
Nitric oxide synthases (NOSs) are flavohemeproteins that catalyze the oxidation of l-arginine to l-citrulline with formation of the signaling molecule nitric oxide (NO). In addition to their …
Number of citations: 40 pubs.acs.org
WR Wilson, MP Hay - Nature Reviews Cancer, 2011 - nature.com
… The combination of CB 1954 with the synthetic reducing cofactor caricotamide (also known as EP-0152R), an NRH analogue, has recently been explored for the treatment of NQO2-…
Number of citations: 130 www.nature.com
CF Megarity, JRE Gill, MC Caraher, IJ Stratford… - FEBS letters, 2014 - Elsevier
There are two common forms of NRH-quinone oxidoreductase 2 (NQO2) in the human population resulting from SNP rs1143684. One has phenylalanine at position 47 (NQO2-F47) and …
Number of citations: 31 www.sciencedirect.com
BAJ Ikhmais - 2018 - search.proquest.com
NRH quinone oxidoreductase 2 (NQO2) is regarded as a mammalian Phase I detoxifying enzyme responsible for reducing quinones to hydroquinones. NQO2 is highly expressed in …
Number of citations: 3 search.proquest.com

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